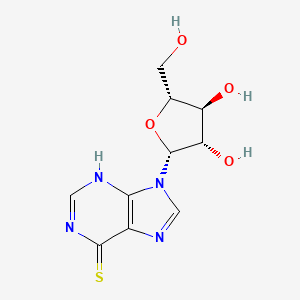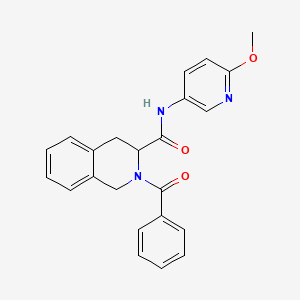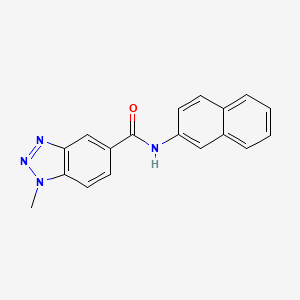
Pyridoxal 5'-methylenephosphonate
概要
説明
Pyridoxal 5’-methylenephosphonate is a derivative of pyridoxal, which is one of the active forms of vitamin B6. This compound is structurally characterized by the presence of a methylenephosphonate group attached to the 5’ position of the pyridoxal molecule. Pyridoxal and its derivatives play crucial roles in various biochemical processes, particularly as coenzymes in enzymatic reactions involving amino acids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxal 5’-methylenephosphonate typically involves the phosphorylation of pyridoxal derivatives. One common method includes the reaction of pyridoxal with a secondary amine to form an intermediate, which is then phosphorylated using polyphosphoric acid. The reaction conditions often involve stirring the intermediate with polyphosphoric acid, followed by hydrolysis to yield the final product .
Industrial Production Methods: Industrial production of pyridoxal 5’-methylenephosphonate may utilize similar synthetic routes but on a larger scale. The use of ionic liquids as solvents has been explored to enhance the efficiency and yield of the synthesis process. These solvents offer advantages such as reduced vapor pressure and improved solubility for various substances .
化学反応の分析
Types of Reactions: Pyridoxal 5’-methylenephosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylenephosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridoxal 5’-carboxylic acid, while reduction may produce pyridoxal 5’-methanol .
科学的研究の応用
Pyridoxal 5’-methylenephosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a coenzyme in various enzymatic reactions.
Biology: The compound is studied for its role in amino acid metabolism and neurotransmitter synthesis.
Medicine: Pyridoxal derivatives are investigated for their potential therapeutic effects in treating vitamin B6 deficiency and related neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and as a catalyst in chemical reactions
作用機序
Pyridoxal 5’-methylenephosphonate acts as a coenzyme in enzymatic reactions involving amino acids. The aldehyde group of the compound forms a Schiff-base linkage with the epsilon-amino group of specific lysine residues in enzymes. This linkage facilitates various reactions, including transamination, decarboxylation, and deamination. The compound’s mechanism of action involves the formation of an external aldimine intermediate, which undergoes further transformations to yield the final products .
類似化合物との比較
Pyridoxal 5’-phosphate: Another active form of vitamin B6, which also acts as a coenzyme in similar enzymatic reactions.
Pyridoxamine 5’-phosphate: A derivative of pyridoxamine, involved in amino acid metabolism.
Pyridoxine 5’-phosphate: A phosphorylated form of pyridoxine, essential for various biochemical processes.
Uniqueness: Pyridoxal 5’-methylenephosphonate is unique due to the presence of the methylenephosphonate group, which imparts distinct chemical properties and reactivity compared to other pyridoxal derivatives. This uniqueness makes it valuable in specific biochemical and industrial applications .
特性
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-5-8(11)7(3-10)6(2-9-5)4-15(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZPNZKADTPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180853 | |
| Record name | Pyridoxal 5'-methylenephosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26210-18-4 | |
| Record name | Pyridoxal 5'-methylenephosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026210184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal 5'-methylenephosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1224902.png)
![2-[2-[[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]thio]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1224903.png)
![5-Chloro-7-[(4-ethoxyphenyl)-(3-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1224904.png)
![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)
![5-[[(4-methoxyanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B1224907.png)

![3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester](/img/structure/B1224913.png)

![2-[[3-cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1224916.png)
![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)

![3-(4-ethoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1224919.png)

![N-[[4-(4-chlorophenoxy)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224923.png)
